![molecular formula C19H18N6O2S B2897177 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921507-37-1](/img/structure/B2897177.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Potential
Compounds with similar structures have shown significant antimicrobial potential . They have been effective against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Anti-inflammatory and Analgesic Activities
Some derivatives of similar compounds have shown anti-inflammatory and analgesic activities . This suggests that our compound could potentially be used in the treatment of conditions involving inflammation and pain.
Antiviral Activity
Triazoloquinoxaline derivatives, which share some structural similarities with our compound, have shown potential antiviral activity . This suggests that our compound could potentially be used in antiviral therapies.
Cytotoxic Effects
Compounds with similar structures have shown cytotoxic effects on various leukemia cell lines . This suggests that our compound could potentially be used in cancer therapies, specifically for leukemia.
Antihelmintic Activities
Imidazole, a moiety present in similar compounds, has shown antihelmintic activities . This suggests that our compound could potentially be used in the treatment of parasitic worm infections.
Antioxidant Activities
Imidazole derivatives have shown antioxidant activities . This suggests that our compound could potentially be used in the treatment of conditions caused by oxidative stress.
Mechanism of Action
Target of Action
The primary target of this compound is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting factor Xa, the compound can prevent the formation of blood clots.
Mode of Action
The compound acts as an inhibitor of factor Xa . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This inhibition disrupts the coagulation cascade, thereby preventing the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting factor Xa, the compound disrupts this cascade, preventing the formation of thrombin and, ultimately, a blood clot .
Pharmacokinetics
The presence of a -cf3 group in similar molecules has been shown to improve drug potency
Result of Action
The inhibition of factor Xa by the compound prevents the formation of blood clots . This can be used as a means of prophylaxis and/or treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, reocclusions and restenosis after angioplasty or aortic coronary artery bypass, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, or deep venous thrombosis .
properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-11(2)17-21-22-19(28-17)20-16(26)13-9-24(3)10-14-15(13)23-25(18(14)27)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRODOZATFZCNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
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